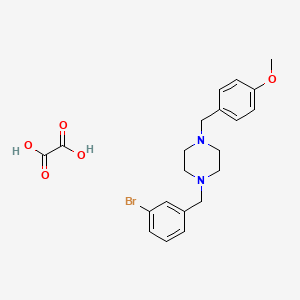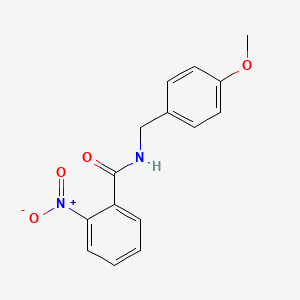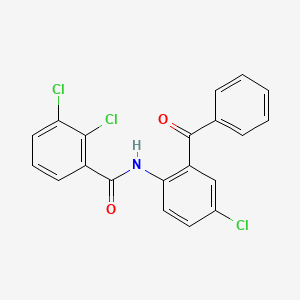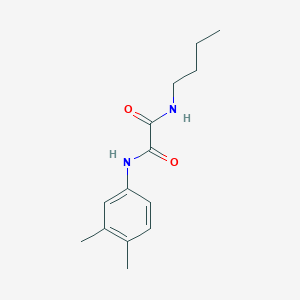
1-(2-phenoxypropanoyl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-phenoxypropanoyl)pyrrolidine, also known as PPP, is a synthetic compound that has been extensively studied for its potential use in scientific research. This molecule has been shown to have a variety of interesting properties that make it a valuable tool for investigating a range of biological processes. In
作用機序
The mechanism of action of 1-(2-phenoxypropanoyl)pyrrolidine is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in cellular signaling pathways. 1-(2-phenoxypropanoyl)pyrrolidine has been shown to inhibit the activity of the enzyme Akt, which is involved in cell proliferation and survival. This inhibition leads to the suppression of cancer cell growth and may also play a role in the neuroprotective effects of 1-(2-phenoxypropanoyl)pyrrolidine.
Biochemical and Physiological Effects
1-(2-phenoxypropanoyl)pyrrolidine has been shown to have a range of biochemical and physiological effects in various cell types. In cancer cells, 1-(2-phenoxypropanoyl)pyrrolidine has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In neurons, 1-(2-phenoxypropanoyl)pyrrolidine has been shown to protect against oxidative stress and inflammation, which are both implicated in the development of Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of using 1-(2-phenoxypropanoyl)pyrrolidine in lab experiments is its specificity for certain enzymes involved in cellular signaling pathways. This specificity allows researchers to target specific pathways without affecting other cellular processes. However, one limitation of 1-(2-phenoxypropanoyl)pyrrolidine is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are many potential future directions for research involving 1-(2-phenoxypropanoyl)pyrrolidine. One area of interest is the development of new 1-(2-phenoxypropanoyl)pyrrolidine derivatives with improved solubility and potency. Another area of research is the investigation of the potential use of 1-(2-phenoxypropanoyl)pyrrolidine in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to fully understand the mechanism of action of 1-(2-phenoxypropanoyl)pyrrolidine and its potential applications in other areas of biology.
合成法
1-(2-phenoxypropanoyl)pyrrolidine is synthesized through a multi-step process involving the reaction of 2-phenoxypropanoic acid with pyrrolidine in the presence of a catalyst. The resulting product is then purified using various techniques such as column chromatography and recrystallization. The final product is a white crystalline powder with a melting point of around 90-92°C.
科学的研究の応用
1-(2-phenoxypropanoyl)pyrrolidine has been used in a variety of scientific applications due to its ability to modulate the activity of certain biological pathways. One of the most promising areas of research involving 1-(2-phenoxypropanoyl)pyrrolidine is in the field of cancer biology. Studies have shown that 1-(2-phenoxypropanoyl)pyrrolidine can inhibit the growth of cancer cells by targeting specific enzymes involved in cell proliferation and survival.
Another area of research where 1-(2-phenoxypropanoyl)pyrrolidine has shown potential is in the treatment of neurological disorders such as Alzheimer's disease. 1-(2-phenoxypropanoyl)pyrrolidine has been shown to have neuroprotective properties that may help to slow the progression of this debilitating disease.
特性
IUPAC Name |
2-phenoxy-1-pyrrolidin-1-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-11(13(15)14-9-5-6-10-14)16-12-7-3-2-4-8-12/h2-4,7-8,11H,5-6,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUGOWPHZBXHQOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC1)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenoxy-1-(pyrrolidin-1-yl)propan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-bromo-4,6-difluorophenyl)-2-[(5-{[(2-fluorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4925675.png)
![3-chloro-N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-1-benzothiophene-2-carboxamide](/img/structure/B4925696.png)



![N-{2-[(1S,9aR)-octahydro-2H-quinolizin-1-yl]ethyl}-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4925731.png)
![3-(2-furyl)-2-[(3-nitrobenzoyl)amino]acrylic acid](/img/structure/B4925732.png)

![5-{3-chloro-4-[2-(2,4-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4925751.png)
![2,12-dimethyl-10,20-diphenyl-8,15,17,18-tetrahydrodibenzo[b,j][1,5,9,13]tetraazacyclohexadecine-6,16(5H,7H)-dione](/img/structure/B4925757.png)
![1-acetyl-1,2-dihydro-1'H-spiro[indole-3,2'-quinazolin]-4'(3'H)-one](/img/structure/B4925758.png)

![N-(2-ethylphenyl)-4-methyl-5-phenyl-2-[(phenylacetyl)amino]-3-thiophenecarboxamide](/img/structure/B4925768.png)